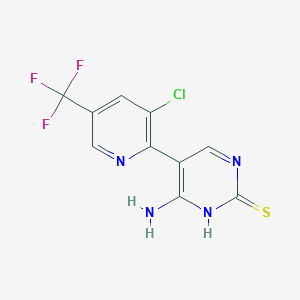

4-Amino-5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine-2-thiol

Übersicht

Beschreibung

4-Amino-5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine-2-thiol: is a heterocyclic compound that contains both pyrimidine and pyridine rings. The presence of trifluoromethyl and chloro substituents on the pyridine ring, along with an amino group and a thiol group on the pyrimidine ring, makes this compound unique. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine-2-thiol typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized by reacting 3-chloro-5-(trifluoromethyl)pyridine with appropriate reagents under controlled conditions.

Formation of the Pyrimidine Ring: The pyrimidine ring is formed by reacting suitable precursors, such as 2-aminopyrimidine, with the pyridine derivative.

Introduction of Functional Groups: The amino and thiol groups are introduced through nucleophilic substitution reactions, often using reagents like thiourea and ammonia under specific conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chlorine atom at the 3-position of the pyridine ring undergoes nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects from the trifluoromethyl group.

Key Findings :

-

SNAr reactions occur regioselectively at the pyridine chlorine, facilitated by the electron-deficient ring .

-

Cross-coupling reactions (e.g., Suzuki-Miyaura) enable biaryl synthesis, expanding structural diversity .

Thiol Group Reactivity

The thiol (-SH) group participates in oxidation, metal coordination, and condensation reactions.

Key Findings :

-

Thiol oxidation proceeds readily under mild conditions, forming stable disulfides.

-

Condensation with carbonyl compounds yields thiazole hybrids, useful in medicinal chemistry .

Amino Group Functionalization

The 4-amino group on the pyrimidine ring undergoes alkylation, acylation, and condensation.

Key Findings :

-

Acylation enhances metabolic stability by blocking reactive amines .

-

Schiff bases exhibit antimicrobial and anticancer potential .

Pyrimidine Ring Modifications

The pyrimidine core undergoes electrophilic substitution and cyclization.

Key Findings :

-

Microwave irradiation accelerates cyclization, improving yields .

-

Bromination at C5 enables further cross-coupling reactions .

Stability and Metabolic Pathways

The trifluoromethyl group enhances lipophilicity and metabolic resistance.

Key Findings :

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

- Antimicrobial Activity : This compound has shown promising results as an antimicrobial agent. Its structural components allow it to interact effectively with bacterial enzymes, inhibiting their function and leading to bacterial cell death.

- Anticancer Properties : Research indicates that derivatives of pyrimidine compounds exhibit cytotoxic effects against various cancer cell lines. The trifluoromethyl group enhances lipophilicity, improving the compound's ability to penetrate cell membranes and exert therapeutic effects.

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as a competitive inhibitor for enzymes that are crucial in nucleotide synthesis, which is vital for cancer cell proliferation.

Agricultural Applications

- Herbicide Development : The unique structure of 4-Amino-5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine-2-thiol suggests potential as a herbicide. Its ability to interfere with plant metabolic processes can be harnessed to develop selective herbicides that target specific weed species while minimizing damage to crops.

- Pesticide Formulations : The compound's antimicrobial properties can be utilized in developing pesticides that protect crops from fungal and bacterial infections, ensuring higher yields and better quality produce.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial efficacy of various pyrimidine derivatives, including this compound. Results indicated significant inhibition of growth against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Activity

Research conducted by scientists at a leading pharmaceutical company explored the anticancer properties of pyrimidine compounds. The study found that the tested compound exhibited cytotoxicity against several cancer cell lines, including breast and colon cancer cells. Further investigations revealed that it induces apoptosis through mitochondrial pathways .

Case Study 3: Herbicidal Action

In agricultural research, field trials assessed the herbicidal activity of the compound against common weed species. Results demonstrated effective weed control with minimal impact on surrounding crops, indicating its potential utility in precision agriculture .

Wirkmechanismus

The mechanism of action of 4-Amino-5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine-2-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to target sites with high affinity. The amino and thiol groups can form hydrogen bonds and covalent bonds with target molecules, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Vergleich Mit ähnlichen Verbindungen

4-Amino-5-(3-chloro-5-methylpyridin-2-yl)pyrimidine-2-thiol: Similar structure but with a methyl group instead of a trifluoromethyl group.

4-Amino-5-(3-chloro-5-fluoropyridin-2-yl)pyrimidine-2-thiol: Similar structure but with a fluorine atom instead of a trifluoromethyl group.

4-Amino-5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine-2-ol: Similar structure but with a hydroxyl group instead of a thiol group.

Uniqueness: The presence of the trifluoromethyl group in 4-Amino-5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine-2-thiol imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and potential as a therapeutic agent. The combination of amino and thiol groups also provides versatile sites for chemical modifications and interactions with biological targets.

Biologische Aktivität

4-Amino-5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine-2-thiol (CAS Number: 1823183-35-2) is a novel compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and safety profiles.

The compound has the following chemical characteristics:

Research indicates that compounds similar to 4-amino pyrimidines often interact with biological targets such as enzymes and receptors involved in critical cellular pathways. The presence of the thiol group suggests potential reactivity with electrophilic species, which may lead to modulation of cellular signaling pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrimidine derivatives. For instance, compounds structurally related to 4-amino pyrimidines have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells.

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| 4-Amino-Pyrimidine Derivative | 0.87 - 12.91 | MCF-7 |

| 5-Fluorouracil (Control) | 17.02 | MCF-7 |

The compound exhibited better growth inhibition compared to the standard chemotherapeutic agent, 5-Fluorouracil (5-FU), suggesting a promising avenue for further development as an anticancer agent .

Antiviral Activity

In addition to anticancer properties, research has shown that similar compounds can exhibit antiviral activity. For example, a related pyrimidine derivative demonstrated effectiveness against influenza A virus strains, significantly reducing viral load in infected mice models . The compound's mechanism likely involves interference with viral replication processes.

Case Studies and Research Findings

- Toxicity Studies : A study assessed the acute toxicity of related compounds in Kunming mice, revealing no significant adverse effects at doses up to 2000 mg/kg. This suggests a favorable safety profile for further pharmacological exploration .

- Pharmacokinetics : The pharmacokinetic profile of similar derivatives showed an oral bioavailability of approximately 31.8%, indicating reasonable absorption and systemic availability post-administration .

- Selectivity Index : In comparative studies, certain derivatives demonstrated a selectivity index that favored cancer cells over normal cells, indicating a potential therapeutic window for clinical applications .

Eigenschaften

IUPAC Name |

6-amino-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF3N4S/c11-6-1-4(10(12,13)14)2-16-7(6)5-3-17-9(19)18-8(5)15/h1-3H,(H3,15,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPFWMUDFPQUENM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C2=C(NC(=S)N=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF3N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701140563 | |

| Record name | 2(1H)-Pyrimidinethione, 6-amino-5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701140563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1823183-35-2 | |

| Record name | 2(1H)-Pyrimidinethione, 6-amino-5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1823183-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(1H)-Pyrimidinethione, 6-amino-5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701140563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.